molecular formula C12H11BrN2O3 B2489508 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid CAS No. 1081143-33-0

2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid

Cat. No.: B2489508
CAS No.: 1081143-33-0
M. Wt: 311.135
InChI Key: CWLHYPMSORHOPU-UHFFFAOYSA-N
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Description

2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid is a useful research compound. Its molecular formula is C12H11BrN2O3 and its molecular weight is 311.135. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure and Hydrogen Bonding Analysis

Research conducted by Mphahlele (2018) focused on the crystal structure and hydrogen bonding in 7-acetyl-2-aryl-5-bromoindoles, a class of compounds closely related to 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid. The study provided insights into the hydrogen bonding networks and π-stacking in these compounds, useful for understanding their chemical properties and potential applications in molecular design (Mphahlele, 2018).

2. Novel Indoloketopiperazine Derivatives Synthesis

A study by Ghandi et al. (2012) explored the synthesis of novel indoloketopiperazine derivatives using a compound structurally similar to this compound. This research highlights the potential use of such compounds in medicinal chemistry for the development of new therapeutic agents (Ghandi, Zarezadeh, & Taheri, 2012).

3. Development of Therapeutic Agents

Rubab et al. (2015) focused on synthesizing a series of N-substituted acetamides derived from 2-(1H-indol-3-yl)acetic acid, which shares a structural core with this compound. This research contributes to the development of compounds with potential therapeutic applications, particularly in the areas of antibacterial and enzyme inhibition activity (Rubab et al., 2015).

4. Molecular Docking Analysis for Anti-inflammatory Drugs

The work by Al-Ostoot et al. (2020) involved the synthesis and molecular docking analysis of an indole acetamide derivative for potential anti-inflammatory drug development. This research provides insight into the utilization of indole derivatives in the design and analysis of new anti-inflammatory agents (Al-Ostoot et al., 2020).

5. Antimicrobial Evaluation of S-Glycosides

El Ashry et al. (2013) synthesized and evaluated the antimicrobial activity of S-glycosides derived from indole compounds. This study underlines the potential of indole derivatives, similar to this compound, in developing new antimicrobial agents (El Ashry et al., 2013).

6. Development of Novel Heterocyclic Compounds

Boraei et al. (2020) conducted research on the synthesis of novel nitrogen and sulfur heterocyclic systems by linking four rings including indole, showcasing the versatility of indole derivatives in the creation of complex heterocyclic compounds for further scientific exploration (Boraei et al., 2020).

Properties

IUPAC Name

2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-9-2-1-8-3-4-15(10(8)5-9)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLHYPMSORHOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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